5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one
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Overview
Description
5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound with the molecular formula C11H13N3O. This compound belongs to the pyrazolopyrazine family, which is known for its diverse biological activities and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of pyrazole derivatives with various amine derivatives. One common method starts with the N-propargylation of C-3 substituted pyrazoles, followed by a reaction with different amine derivatives using cesium carbonate (Cs2CO3) in methanol . This method yields various pyrazolopyrazine derivatives, including this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one has several scientific research applications:
Chemistry: This compound is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an antiproliferative agent against lung adenocarcinoma cell lines.
Medicine: The compound’s derivatives have been investigated for their potential as HIV-1 integrase inhibitors and dipeptidyl peptidase-IV inhibitors.
Industry: Its unique chemical properties make it useful in various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit HIV-1 integrase by binding to the enzyme’s active site, preventing the integration of viral DNA into the host genome . Additionally, it may inhibit dipeptidyl peptidase-IV, an enzyme involved in glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrazine-4(5H)-one: This compound shares a similar core structure but lacks the cyclobutylmethyl group.
5-(Cyclobutylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: This derivative includes a thiophene ring, adding to its chemical diversity.
Uniqueness
5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one is unique due to its cyclobutylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmaceutical candidate and differentiates it from other pyrazolopyrazine derivatives.
Properties
IUPAC Name |
5-(cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-10-4-5-12-14(10)7-6-13(11)8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYXSLRDEJRCOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C(=CC=N3)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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